1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol
Description
1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol is a fluorinated secondary alcohol with a thiophene substituent at the fourth carbon of the butanol chain.
Properties
Molecular Formula |
C8H9F3OS |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-thiophen-3-ylbutan-2-ol |
InChI |
InChI=1S/C8H9F3OS/c9-8(10,11)7(12)2-1-6-3-4-13-5-6/h3-5,7,12H,1-2H2 |
InChI Key |
PTYRZKPCRWGECH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCC(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of thiophene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Fluorinated Alcohols with Thiophene or Aromatic Substituents
The table below compares 1,1,1-Trifluoro-4-(thiophen-3-yl)butan-2-ol with compounds featuring similar substituents:
Key Observations :
- The thiophen-3-yl group in the target compound provides distinct electronic effects compared to phenyl or methylthio substituents, influencing solubility and reactivity in cross-coupling reactions .
- Replacement of the hydroxyl group with an amino group (e.g., 4-amino derivatives) alters hydrogen-bonding capacity and basicity, expanding utility in coordination chemistry .
Fluorinated Ketones and Esters
Fluorinated ketones, such as (E)-1,1,1-trifluoro-4-(p-tolyl)but-3-en-2-one, exhibit contrasting properties due to the absence of a hydroxyl group and presence of a conjugated double bond:
Key Observations :
Non-Fluorinated Analogues
Non-fluorinated alcohols, such as 4-Fluoro-1-butanol, highlight the effect of fluorine substitution:
Key Observations :
- Trifluoromethyl groups significantly increase electronegativity and resistance to oxidative degradation compared to mono-fluorinated or non-fluorinated alcohols .
- The thiophene ring in the target compound offers stronger aromatic interactions than aliphatic chains in non-fluorinated analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
